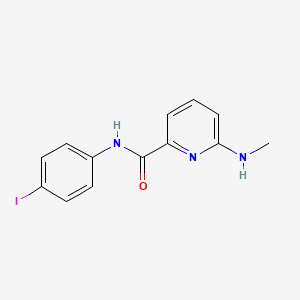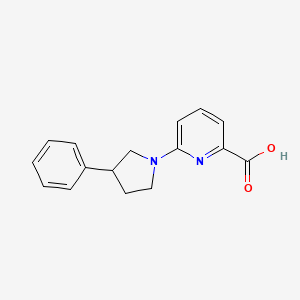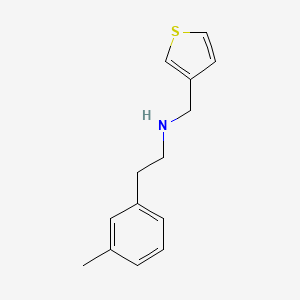
2-(3-methylphenyl)-N-(thiophen-3-ylmethyl)ethanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3-methylphenyl)-N-(thiophen-3-ylmethyl)ethanamine, also known as 3-MMC, is a designer drug that belongs to the class of cathinones. It is a synthetic compound that is structurally similar to amphetamines and cathinones. The compound has been used for various scientific research purposes due to its unique properties.
Wirkmechanismus
The mechanism of action of 2-(3-methylphenyl)-N-(thiophen-3-ylmethyl)ethanamine is similar to other cathinones. The compound acts as a reuptake inhibitor of monoamine neurotransmitters such as dopamine, norepinephrine, and serotonin. This leads to an increase in the concentration of these neurotransmitters in the synaptic cleft, resulting in increased neurotransmission. The compound also acts as a releasing agent of these neurotransmitters, leading to their release from presynaptic neurons.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-(3-methylphenyl)-N-(thiophen-3-ylmethyl)ethanamine are similar to other cathinones. The compound has been shown to increase locomotor activity and induce hyperthermia in animals. It has also been shown to increase the levels of dopamine, norepinephrine, and serotonin in the brain. Furthermore, the compound has been shown to have rewarding and reinforcing effects, leading to its abuse potential.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 2-(3-methylphenyl)-N-(thiophen-3-ylmethyl)ethanamine in lab experiments include its unique properties and its similarity to other cathinones. The compound can be used as a reference standard for the identification and quantification of cathinones in biological samples. It can also be used to study the mechanism of action of cathinones and their effects on neurotransmitter systems. However, the limitations of using the compound in lab experiments include its abuse potential and the lack of information on its long-term effects.
Zukünftige Richtungen
There are several future directions for the study of 2-(3-methylphenyl)-N-(thiophen-3-ylmethyl)ethanamine. One future direction is to study its long-term effects on animals and humans. Another future direction is to study its effects on different neurotransmitter systems and their interactions. Furthermore, the compound can be used to study the effects of cathinones on different brain regions and their role in drug addiction. Finally, the compound can be used to develop new drugs for the treatment of neurological disorders.
Synthesemethoden
The synthesis of 2-(3-methylphenyl)-N-(thiophen-3-ylmethyl)ethanamine is a complex process that involves several steps. The synthesis starts with the reaction of 3-methylbenzaldehyde with nitroethane to form 3-methyl-2-nitropropene. The nitropropene is then reduced to 3-methylamphetamine using a reducing agent such as aluminum amalgam. The final step involves the reaction of 3-methylamphetamine with thiophen-3-ylmethyl bromide to form 2-(3-methylphenyl)-N-(thiophen-3-ylmethyl)ethanamine.
Wissenschaftliche Forschungsanwendungen
2-(3-methylphenyl)-N-(thiophen-3-ylmethyl)ethanamine has been used in several scientific research studies. The compound has been used as a reference standard for the identification and quantification of cathinones in biological samples. It has also been used to study the mechanism of action of cathinones and their effects on neurotransmitter systems. Furthermore, the compound has been used to study the pharmacokinetics and metabolism of cathinones in animals and humans.
Eigenschaften
IUPAC Name |
2-(3-methylphenyl)-N-(thiophen-3-ylmethyl)ethanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NS/c1-12-3-2-4-13(9-12)5-7-15-10-14-6-8-16-11-14/h2-4,6,8-9,11,15H,5,7,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJOCJMXDMRMYBF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CCNCC2=CSC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-methylphenyl)-N-(thiophen-3-ylmethyl)ethanamine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

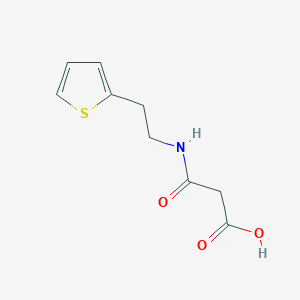

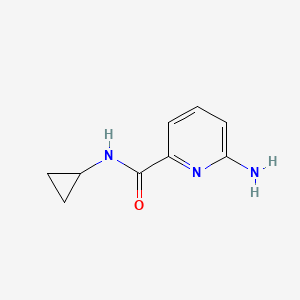
![2-[4-[2-(Butan-2-ylamino)-2-oxoethyl]piperazin-1-yl]propanoic acid](/img/structure/B7555016.png)
![2-[4-(2-Phenoxyethyl)piperazin-1-yl]propanoic acid](/img/structure/B7555027.png)
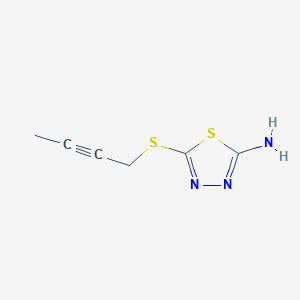
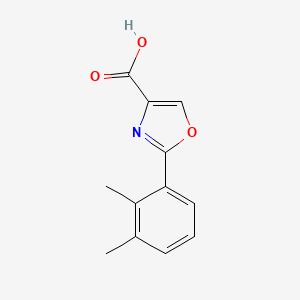
![5-bromo-N-[2-(3-methylphenyl)ethyl]thiophene-3-carboxamide](/img/structure/B7555050.png)
![(2Z)-2-[3-[2-(4-chlorophenyl)-2-hydroxyethyl]-4-oxo-1,3-thiazolidin-2-ylidene]acetonitrile](/img/structure/B7555056.png)
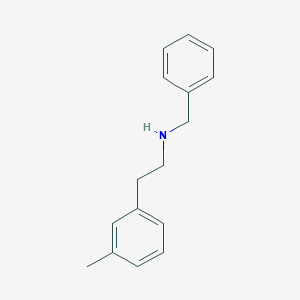
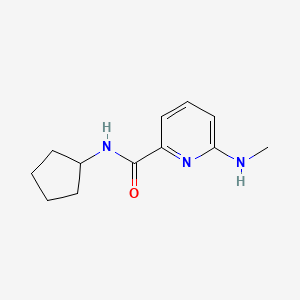
![3-[(E)-2-(Quinolin-2-yl)ethenyl]phenol](/img/structure/B7555075.png)
